molecular formula C8H10ClN B151697 4-Chloro-2-ethylaniline CAS No. 30273-39-3

4-Chloro-2-ethylaniline

Cat. No. B151697
CAS RN: 30273-39-3
M. Wt: 155.62 g/mol
InChI Key: FRZVXNRFFMHYFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related chlorinated aromatic compounds involves various methods, including stereoselective biotechnology methods, Knoevenagel condensation reactions, and reactions involving thioglycollic acid in the presence of ammonium carbonate . For instance, ethyl (R)-4-chloro-3-hydroxybutyrate is produced via asymmetric hydrogenation of ethyl 4-chloro-acetoacetate over a catalytic complex . Similarly, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate is synthesized by condensation of 4-chlorobenzaldehyde and ethyl acetoacetate . These methods could potentially be adapted for the synthesis of 4-Chloro-2-ethylaniline.

Molecular Structure Analysis

The molecular structure of chlorinated aromatic compounds is often determined using spectroscopic techniques and X-ray diffraction analysis . For example, the molecular structure of ethyl 4-hydrazinobenzoate hydrochloride was elucidated using X-ray diffraction, revealing complex sheets formed by intermolecular hydrogen bonds . Similarly, the crystal structure of ethyl (2-amino-4-(2-chlorophenyl)-4H-benzo-[h]-chromene-2-yl) formate was determined, showing a six-membered ring with a boat conformation . These studies provide a foundation for understanding the molecular structure of 4-Chloro-2-ethylaniline.

Chemical Reactions Analysis

The chemical reactivity of chlorinated aromatic compounds can be inferred from studies on similar molecules. For instance, the photolysis of an ethylene chlorine complex leads to the formation of 1,2-dichloroethane . Additionally, the reactivity sites in chlorinated compounds can be explained using Fukui functions, as demonstrated in the study of 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine . These insights can be applied to predict the chemical reactions that 4-Chloro-2-ethylaniline might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic compounds are characterized by various techniques, including vibrational spectroscopy and quantum mechanical studies . For example, the spectroscopic properties of 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine were investigated, revealing its biological activity potential . The thermodynamic properties, such as heat capacity, entropy, and enthalpy changes, were also examined . These studies can help predict the properties of 4-Chloro-2-ethylaniline.

Scientific Research Applications

Nonlinear Optics

  • Scientific Field: Nonlinear Optics

  • Methods of Application or Experimental Procedures: The 4Cl2NA crystal was developed by a slow evaporation method at 40°C . The grown 4Cl2NA was a monoclinic structure with a Pc space group, which was recognized by single-crystal XRD analysis . The active functional groups and their respective vibrations were identified by FTIR and FT-Raman spectral analysis .

  • Results or Outcomes: The thermal TG/DTA thermogram analysis and mechanical Vickers hardness analysis revealed that the synthesized material was thermally stable up to 115°C . The laser beam-irradiated LDT analysis expressed the laser utility limitation of the 4Cl2NA crystal . The NLO second harmonic generation efficiency was tested by the Kurtz Perry powder method .

Pesticide Production

  • Scientific Field: Pesticide Production
  • Summary of the Application: 4-Chloro-2-ethylaniline is used as an intermediate in the production of the pesticide chlordimeform .
  • Methods of Application or Experimental Procedures: The compound is produced by the chlorination reaction of N-acetyl toluidine, followed by deprotection and separation from the 6-chloro isomer .
  • Results or Outcomes: The production of 4-Chloro-2-ethylaniline has declined after it was shown to be highly carcinogenic .

Azo Dye Precursor

  • Scientific Field: Dye Manufacturing
  • Summary of the Application: 4-Chloro-2-ethylaniline is used as a precursor to some azo dyes .

Organic Building Blocks

  • Scientific Field: Organic Chemistry
  • Summary of the Application: 4-Chloro-2-ethylaniline is used as an organic building block in various chemical reactions .
  • Results or Outcomes: The use of 4-Chloro-2-ethylaniline as an organic building block contributes to the synthesis of a wide range of organic compounds .

Synthesis of 2,8-Dichloro-4,10-Dimethyl-6H,12H-5,11-Methanodibenzo[b,f]-Diazocine

  • Scientific Field: Organic Synthesis
  • Summary of the Application: 4-Chloro-2-ethylaniline may be used in the synthesis of 2,8-dichloro-4,10-dimethyl-6H,12H-5,11-methanodibenzo[b,f]-diazocine .
  • Methods of Application or Experimental Procedures: The compound is reacted with paraformaldehyde in toluene .
  • Results or Outcomes: The reaction results in the formation of 2,8-dichloro-4,10-dimethyl-6H,12H-5,11-methanodibenzo[b,f]-diazocine .

Safety And Hazards

4-Chloro-2-ethylaniline is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and is carcinogenic. It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-chloro-2-ethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZVXNRFFMHYFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10184365
Record name Aniline, 4-chloro-2-ethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-ethylaniline

CAS RN

30273-39-3
Record name 4-Chloro-2-ethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30273-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aniline, 4-chloro-2-ethyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aniline, 4-chloro-2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10184365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2'-Ethyl-4'-chloroacetanilide (31 grams) was heated to reflux in a mixture containing 80 milliliters of ethanol and 55 milliliters of concentrated HCL for about 2.5 hours. After cooling to room temperature, the mixture was basified to a pH of about 8 by an aqueous NaOH solution (20 percent). An oily aniline layer was observed. The mixture was transferred to a separatory funnel and was extracted with ether (3 times 75 milliliters). The ethereal extracts were combined and dried over MgSO4. After filtration, ether was removed under reduced pressure. 2-Ethyl-4-chloroaniline was purified and isolated by a reduced pressure distillation, yield 14.2 grams (58 percent).
Quantity
31 g
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JR Merchant, VB Desai - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
… Its identity as the former was established by its synthesis in the laboratory from the known 4-chloro-2-ethylaniline which was converted into the corresponding nitrile derivative, …
Number of citations: 3 pubs.rsc.org

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